Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thioxo group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a tetrahydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an ethyl ester instead of a butyl ester.
Uniqueness
Butyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo analogs .
Properties
Molecular Formula |
C17H22N2O3S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
butyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O3S/c1-4-5-10-22-16(20)14-11(2)18-17(23)19-15(14)12-8-6-7-9-13(12)21-3/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,23) |
InChI Key |
YITQOOKFSRLLTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C |
Origin of Product |
United States |
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